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Thallium(3+) perchlorate

Cat. No.: B100461
CAS No.: 15596-83-5
M. Wt: 610.8 g/mol
InChI Key: OSXCISGVIPGBLK-UHFFFAOYSA-K
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Description

Historical Perspectives in Thallium(III) Chemistry

The journey of thallium chemistry began in 1861 when Sir William Crookes and Claude-Auguste Lamy independently discovered the element. wikipedia.orguscourts.gov Crookes identified thallium through its distinct bright green spectral line, leading to its name from the Greek word "thallos," meaning a green shoot or twig. wikipedia.orgperiodic-table.comchemicool.com Both scientists initially isolated thallium from residues of sulfuric acid production. wikipedia.orguscourts.gov

Thallium exhibits two primary oxidation states: +1 and +3. wikipedia.orgperiodic-table.com The chemistry of the +3 state is similar to other group 13 elements like aluminum and indium, while the +1 state is more prominent and resembles the chemistry of alkali metals. wikipedia.org The spontaneous reduction of the +3 to the +1 oxidation state is a characteristic feature of thallium chemistry. wikipedia.org Historically, thallium compounds, particularly thallium sulfate, were used as rodenticides and insecticides due to their high toxicity, but these applications have been largely discontinued (B1498344) in many countries. uscourts.govchemicool.comrsc.org

The development of thallium(III) compounds for various applications has been a subject of interest for many years. For instance, thallium oxide has been utilized in the manufacturing of glass with a high refractive index and in photocells. americanelements.com The study of organothallium compounds has also been an active area, with applications as intermediates in organic synthesis. mdpi.com

Academic Significance of Thallium(III) Perchlorate (B79767) in Contemporary Chemical Research

Thallium(III) perchlorate holds a notable position in contemporary chemical research primarily due to its role as a potent oxidizing agent and a Lewis acid. chemicalbook.com Its utility is particularly evident in the field of organic synthesis and in the study of reaction kinetics and mechanisms.

The preparation of thallium(III) perchlorate solutions typically involves dissolving thallium(III) oxide in perchloric acid. google.comtsijournals.com This method provides a stable source of the Tl³⁺ ion in solution for various chemical investigations. tsijournals.com Another method involves the anodic oxidation of a perchloric acid solution of thallium(I) perchlorate. google.com

In solution, the thallium(III) ion can exist in hydrolyzed forms, such as Tl(OH)²⁺, which can be the more reactive species in certain oxidation reactions. tsijournals.com The study of the speciation and reactivity of thallium(III) in perchlorate media is crucial for understanding its chemical behavior.

Foundational Research Areas for Thallium(III) Perchlorate

The research applications of thallium(III) perchlorate are centered on its chemical reactivity, particularly in oxidation and organic transformations.

As an Oxidizing Agent:

Thallium(III) perchlorate is a two-electron oxidant and has been employed in numerous kinetic studies of oxidation-reduction reactions. tsijournals.com It has been used to study the oxidation of a variety of organic and inorganic substrates. For example, research has been conducted on the oxidation of sulfanilic acid, where the reaction kinetics show a first-order dependence on the oxidant. tsijournals.comtsijournals.com The stoichiometry of this reaction indicates that two moles of thallium(III) are required to oxidize one mole of sulfanilic acid. tsijournals.comtsijournals.com

Kinetic studies have also been performed on the oxidation of other compounds such as hypophosphite, hydrazine, and various amides. rsc.orgrsc.org These studies often reveal complex rate laws and provide insights into the reaction mechanisms, including the potential formation of intermediate complexes. rsc.org For instance, in the reduction of thallium(III) by hypophosphite, the formation of a complex between the thallium(III) ion and hypophosphite is suggested by the empirical rate law. rsc.org

Interactive Data Table: Kinetic Data for Oxidation Reactions with Thallium(III) Perchlorate

SubstrateOrder in [Tl(III)]Order in [Substrate]Effect of [H⁺]Activation Energy (kJ/mol)Entropy of Activation (J/K·mol)Reference
Sulfanilic Acid1ComplexRetards rate37.61 ± 0.3-157.9 ± 1.6 tsijournals.comtsijournals.com
Hydrazine11Inverse dependence138 ± 6259 ± 25 rsc.org
Chloroacetamide11Retards rate--
Iodoacetamide11Retards rate--
Ethyl Acetoacetate (B1235776)11 to 01-- researchgate.net
Diethyl Malonate11 to 01 to 0-- researchgate.net

In Organic Synthesis:

Thallium(III) salts, including the perchlorate, are valuable reagents in organic synthesis. scispace.com They have been utilized for various transformations, such as the oxidative rearrangement of flavonoids. For instance, thallium(III) perchlorate has been shown to be effective in the oxidative rearrangement of flavanones to isoflavones, particularly with substrates containing electron-withdrawing groups.

Another significant application is in the preparation of monoaryl thallium(III) perchlorates, which serve as intermediates for synthesizing esters of aryl carboxylic acids. google.com The reaction involves reacting thallium(III) perchlorate with an aromatic compound in the presence of a carboxylic acid and perchloric acid. google.com Thallium(III) nitrate (B79036), a related salt, has also been extensively used for direct conversions, such as transforming oximes into aldehydes and ketones. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H12O18Tl B100461 Thallium(3+) perchlorate CAS No. 15596-83-5

Properties

IUPAC Name

thallium(3+);triperchlorate;hexahydrate
Source PubChem
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InChI

InChI=1S/3ClHO4.6H2O.Tl/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXCISGVIPGBLK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tl+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H12O18Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166001
Record name Thallium(3+) perchlorate
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Molecular Weight

610.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexahydrate: White hygroscopic crystals; [MSDSonline]
Record name Thallium III perchlorate
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CAS No.

15596-83-5
Record name Thallium(3+) perchlorate
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Record name Thallium(3+) perchlorate
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Record name Thallium(3+) perchlorate
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Synthetic Methodologies for Thallium Iii Perchlorate and Its Derivatives

Preparation Protocols for Aqueous Thallium(III) Perchlorate (B79767) Solutions

The generation of stable and reliable aqueous solutions of thallium(III) perchlorate is the foundation for its use in many chemical transformations. Several distinct methods have been established, each with specific starting materials and conditions.

One of the most direct methods involves the reaction of thallium(III) oxide with perchloric acid. jetir.org Thallic oxide is dissolved in concentrated perchloric acid, often with gentle heating to between 60-70°C, to facilitate the reaction and ensure complete dissolution, yielding a colorless solution of thallium(III) perchlorate. jetir.org

Another established protocol begins with a thallium(I) salt and involves an oxidation step. Thallous perchlorate can be oxidized using an agent like sodium bromate (B103136). cdnsciencepub.com The process often involves boiling the solution to remove any excess bromine, followed by the addition of sodium hydroxide (B78521) to precipitate thallic hydroxide. cdnsciencepub.com This intermediate is then purified through repeated reprecipitation from perchlorate solutions before being dissolved in a final volume of perchloric acid to yield the desired thallium(III) perchlorate solution. cdnsciencepub.com The initial thallous perchlorate can be prepared from thallous nitrate (B79036) by fuming with perchloric acid. cdnsciencepub.com

A third route to aqueous thallium(III) perchlorate is through electrochemical synthesis. This method involves the anodic oxidation of a solution of a thallium(I) salt, such as thallium(I) perchlorate, in aqueous perchloric acid. google.com This process offers a clean and efficient way to generate the Tl(III) oxidation state directly in the desired perchlorate medium. google.com

MethodStarting MaterialsKey Reagents/ConditionsProduct
Direct Dissolution Thallium(III) oxide70% Perchloric acid, 60-70°CAqueous Thallium(III) perchlorate
Oxidation of Tl(I) Thallous perchlorateSodium bromate (oxidant), Sodium hydroxide (for precipitation), Perchloric acidAqueous Thallium(III) perchlorate
Anodic Oxidation Thallium(I) perchloratePerchloric acid, Electrolytic cell (anode)Aqueous Thallium(III) perchlorate

A summary of common laboratory protocols for the preparation of aqueous thallium(III) perchlorate solutions.

In-Situ Generation of Thallium(III) Perchlorate Reactive Species

For certain applications, particularly in organic synthesis, the in-situ generation of thallium(III) perchlorate is the preferred strategy. This approach avoids the isolation of the potentially hazardous solid reagent and allows for the immediate use of the reactive species as it is formed.

A prominent example is its use in the oxidative rearrangement of flavanones to isoflavones, especially when the substrate contains electron-withdrawing groups. In these cases, thallium(III) perchlorate is prepared directly in the reaction vessel by reacting thallium(III) oxide with perchloric acid. This method proved effective where other thallium reagents like thallium(III) acetate (B1210297) showed reduced efficiency, demonstrating the enhanced reactivity of the in-situ generated perchlorate species.

ApplicationReactants for In-Situ GenerationResulting Reactive Species
Oxidative Rearrangement Thallium(III) oxide, Perchloric acidThallium(III) perchlorate

An overview of the in-situ generation of thallium(III) perchlorate for synthetic applications.

Controlled Synthesis of Organothallium(III) Perchlorate Intermediates

Organothallium(III) compounds are valuable intermediates in organic synthesis, capable of undergoing various transformations. The synthesis of organothallium(III) species containing the perchlorate anion can be achieved through controlled thallation reactions.

A patented process describes the preparation of monoaryl thallium(III) perchlorates, which are stable and useful intermediates for creating esters of aryl carboxylic acids. google.com The synthesis involves reacting thallium(III) perchlorate with an aromatic compound (e.g., toluene) and a carboxylic acid (e.g., acetic acid) in an aqueous perchloric acid medium at temperatures ranging from 0° to 80°C. google.com This reaction precipitates the desired organothallium(III) salt, which can be isolated with high isomeric purity. google.com For instance, the reaction with toluene (B28343) and acetic acid yields a precipitate of p-tolyl thallium acetate perchlorate hydrate. google.com

Reaction TypeReactantsConditionsExample Product
Aryl Thallation Thallium(III) perchlorate, Aromatic compound (Toluene), Carboxylic acid (Acetic acid)Aqueous perchloric acid, Room temperaturep-Tolyl thallium acetate perchlorate

A summary of the synthesis of a monoaryl thallium(III) perchlorate intermediate.

While not involving perchlorate directly as the starting anion, a general and powerful method for creating organothallium(III) compounds involves the transmetallation between thallium(III) halides (like thallium(III) chloride) and organolithium reagents. mdpi.comnih.gov This route is fundamental to organothallium chemistry and underscores the methods available for forming the crucial carbon-thallium bond, which can then be incorporated into various chemical environments, including those with perchlorate ions.

Synthetic Routes to Thallium(III) Perchlorate-Containing Coordination Compounds

Thallium(III) can form a variety of coordination compounds where it is bonded to one or more neutral or anionic ligands. The synthesis of such compounds involving thallium(III) perchlorate often relies on the reaction of a pre-formed thallium(III) perchlorate solution with a suitable ligand.

A straightforward method for preparing coordination compounds is through the formation of solvates. Stable dimethylsulfoxide (DMSO) solvates of thallium(III) perchlorate can be prepared by adding DMSO to concentrated, acidic aqueous solutions of thallium(III) perchlorate. slu.selu.se In this case, the DMSO molecules act as ligands, coordinating to the thallium(III) center to form a stable solid complex. slu.selu.se

Furthermore, the organothallium(III) intermediates discussed previously can themselves serve as precursors for more complex coordination compounds. For example, organothallium(III) compounds can be used as arylating agents in transmetallation reactions with other metals, such as gold, to form new organometallic complexes. mdpi.comnih.gov

Synthesis TypePrecursorLigand/ReagentProduct Type
Solvate Formation Concentrated acidic aqueous Thallium(III) perchlorateDimethylsulfoxide (DMSO)Thallium(III) perchlorate DMSO solvate

An example of the synthesis of a thallium(III) perchlorate coordination compound.

Reaction Kinetics and Mechanistic Investigations of Thallium Iii Perchlorate

Electron Transfer Pathways Involving Thallium(III)/Thallium(I) Redox Couples

The reduction of thallium(III) to thallium(I) is a two-electron process. However, the mechanism of this transformation, whether it occurs in a single two-electron step or through sequential one-electron transfers involving the transient thallium(II) intermediate, is a central theme in the study of its reaction kinetics.

The reaction between thallium(III) perchlorate (B79767) and hypophosphite in an aqueous perchloric acid solution follows the stoichiometry: Tl(III) + H₃PO₂ + H₂O → Tl(I) + H₃PO₃ + 2H⁺. rsc.org Kinetic studies have revealed that the reaction rate is independent of the hydrogen ion concentration. The empirical rate law is determined to be:

-d[Tl(III)]/dt = k[Tl(III)][H₃PO₂] / (1 + K₁[H₃PO₂]) rsc.org

This rate law suggests the formation of a complex between thallium(III) and hypophosphite as a key step in the reaction mechanism. rsc.org The presence of chloride ions has been found to increase the reaction rate, which is attributed to the formation of a more reactive thallium(III)-chloro complex. rsc.org The reactivity of various thallium(III) species follows the order: TlCl₄⁻ > TlCl₃ > TlCl₂⁺ > Tl³⁺ > TlCl₂⁺. researchgate.net The reactive species of the reducing agent is H₃PO₂. researchgate.net

The oxidation of oxalic acid by thallium(III) in aqueous perchlorate solutions proceeds through a mechanism involving the formation of an intermediate complex. rsc.org The reaction can be described by the following scheme:

Complex Formation: Tl³⁺ + H₂C₂O₄ ⇌ TlC₂O₄⁺ + 2H⁺

Redox Decomposition: TlC₂O₄⁺ → Tl⁺ + 2CO₂

At 25°C in a 3 M (Na⁺ + H⁺) perchlorate solution, the equilibrium constant for the complex formation (K₂₅°) is 8.6 x 10² mol L⁻¹, with an enthalpy change (ΔH₀) of -3.4 kcal mol⁻¹. The rate constant (k) for the decomposition of the complex is given by the Arrhenius expression: k = 10¹⁶.² exp(-28,400/RT) s⁻¹. rsc.org

Interactive Data Table: Kinetic Parameters for Oxalic Acid Oxidation

ParameterValueUnits
Equilibrium Constant (K₂₅°)8.6 x 10²mol L⁻¹
Enthalpy of Complexation (ΔH₀)-3.4kcal mol⁻¹
Pre-exponential Factor (A)10¹⁶.²s⁻¹
Activation Energy (Ea)28.4kcal mol⁻¹

The oxidation of various alkenols by thallium(III) perchlorate in aqueous perchloric acid has been shown to have a 1:1 stoichiometry. researchgate.net The oxidation products depend on the structure of the alkenol:

1-Propen-3-ol yields hydroxyacetone (B41140) and 1,2,3-propanetriol. researchgate.net

1-Buten-4-ol is oxidized to 3-hydroxytetrahydrofuran. researchgate.net

1-Penten-4-ol gives 2-methyl-4-hydroxytetrahydrofuran. researchgate.net

1-Penten-5-ol produces 5-hydroxy-2-pentanone. researchgate.net

1-Hexen-6-ol results in the formation of 6-hydroxy-2-hexanone. researchgate.net

These studies provide insight into the regioselectivity and the nature of the oxidative cyclization reactions facilitated by thallium(III).

The reduction of thallium(III) by uranium(III) in perchlorate media has been a subject of kinetic and mechanistic investigation. acs.org These studies contribute to the broader understanding of electron transfer reactions between metal ions in different oxidation states. The reaction between U(IV) and Tl(III) has been found to have a rate law that is consistent with two parallel reaction paths involving activated complexes with compositions (UOH·Tl)⁶⁺ and (U·O·Tl)⁵⁺. bac-lac.gc.ca The reaction is believed to proceed through a single two-equivalent step rather than successive one-electron changes. bac-lac.gc.ca

Oxidation Kinetics of Diverse Organic Substrates by Thallium(III) Perchlorate

Thallium(III) perchlorate is a versatile oxidizing agent for a wide range of organic compounds. The kinetics of these reactions provide valuable information about the reaction mechanisms, including the nature of the reactive species and the rate-determining steps.

The oxidation of several active methylene (B1212753) compounds, such as ethyl acetoacetate (B1235776) and diethyl malonate, by thallium(III) perchlorate in an acetic acid-water mixture has been studied. researchgate.net These reactions show first-order kinetics with respect to the oxidant, while the order with respect to the ester varies from one to zero. researchgate.net The oxidation of some 1,3-diketones, like acetylacetone (B45752) and benzoylacetone, under similar conditions, is zero-order in the oxidant and first-order in the substrate and perchloric acid, suggesting that the rate-determining step is the enolization of the diketone. researchgate.net

The oxidation of pyruvic acid by thallium(III) in an acid perchlorate medium results in the formation of acetic acid and carbon dioxide. researchgate.net The kinetic rate law is complex, indicating a mechanism that likely involves the formation of an intermediate complex between thallium(III) and pyruvic acid. researchgate.net

In the oxidation of ketones like butanone and cyclohexanone, the reaction does not appear to proceed through rate-determining enolization. sciencepublishinggroup.com The proposed mechanism involves the formation of a complex between the thallium(III) species and the ketone, with the rate being dependent on the hydrolysis of the thallium(III) ion. sciencepublishinggroup.com

The oxidation of cinnamyl alcohol by thallic perchlorate in an aqueous acid medium is first order with respect to both the oxidant and the substrate. jetir.org The reaction product is cinnamaldehyde, and the rate is retarded by increasing hydrogen ion concentration, suggesting the involvement of a hydrolyzed thallium(III) species in the reaction. jetir.org

The oxidation of benzoin (B196080) by thallium(III) salts in methanol (B129727) is first order in thallium(III), benzoin, and acid concentrations. asianpubs.org Studies with substituted benzoin derivatives indicate a reaction constant (ρ) of -0.35, suggesting the development of a positive charge in the transition state. asianpubs.org

Furthermore, thallium(III) perchlorate has been used in the oxidation of complex organic molecules like methyl podocarpate, leading to the formation of a p-quinol and an aryl ketone. duke.edu

Active Methylene Compounds and Their Oxidation Kinetics

The oxidation of active methylene compounds, such as ethyl acetoacetate and diethyl malonate, by thallium(III) perchlorate has been investigated in an acetic acid-water mixture in the presence of perchloric acid. researchgate.net These reactions exhibit first-order kinetics with respect to the oxidant, thallium(III) perchlorate. researchgate.net However, the order of the reaction with respect to the esters varies from one to zero. researchgate.net

A key observation in these studies is the influence of hydrogen ion concentration. For the oxidation of ethyl acetoacetate, the reaction is first order with respect to hydrogen ions. In contrast, the oxidation of diethyl malonate shows an order that varies from one to zero with respect to hydrogen ions. researchgate.net The addition of chloride ions has an inhibitory effect on the rate of these reactions. researchgate.net The stoichiometry of the reaction between thallium(III) perchlorate and these active methylene compounds is found to be 1:2. researchgate.net

Oxidation of 1,3-Diketones via Rate-Determining Enolisation

The oxidation of 1,3-diketones, specifically acetylacetone and benzoylacetone, by thallium(III) perchlorate in an acetic acid-water mixture has been studied, with the reaction progress monitored iodometrically. researchgate.net These reactions are characterized by being zero-order in the oxidant (thallium(III) perchlorate) and first-order in both the substrate (the 1,3-diketone) and perchloric acid. researchgate.net

This kinetic behavior suggests that the enolisation of the diketone is the rate-determining step of the reaction. researchgate.net Further evidence supporting this mechanism includes the observation that the addition of sodium perchlorate has no effect on the reaction rate, while the addition of chloride ions retards the rate of oxidation. researchgate.net The effect of the dielectric constant of the medium on the reaction rate has also been examined. researchgate.net

Kinetic Profiles of Ethyl Acetoacetate and Diethyl Malonate Oxidation

The oxidation of ethyl acetoacetate and diethyl malonate by thallium(III) perchlorate demonstrates distinct kinetic profiles. researchgate.net In both cases, the reaction is first order with respect to the thallium(III) oxidant. researchgate.net However, the dependence on the concentration of the ester substrate is more complex, with the reaction order varying from one to zero as the ester concentration is increased. researchgate.net

The influence of acidity also differs between the two esters. The oxidation of ethyl acetoacetate is consistently first order with respect to hydrogen ion concentration. researchgate.net Conversely, the order with respect to hydrogen ions in the oxidation of diethyl malonate transitions from one to zero. researchgate.net This suggests different roles of the acid in the reaction mechanisms for these two closely related active methylene compounds.

Oxidation of α-Crotonic Acid by Thallium(III) Perchlorate

The oxidation of α-crotonic acid by thallium(III) perchlorate is proposed to occur through a mechanism involving a direct two-electron transfer. A key characteristic of this reaction is the absence of free radical intermediates. researchgate.net

Sulfanilic Acid Oxidation in Acidic Perchlorate Media: Kinetic and Mechanistic Aspects

The oxidation of sulfanilic acid by thallium(III) in an acidic perchlorate medium has been the subject of kinetic and mechanistic studies. tsijournals.comtsijournals.com The reaction displays first-order kinetics with respect to the oxidant, thallium(III). tsijournals.comtsijournals.com However, the reaction order with respect to sulfanilic acid is complex. tsijournals.comtsijournals.com

An important observation is that the reaction rate is retarded by an increase in hydrogen ion concentration. tsijournals.comtsijournals.com Based on these observations, a plausible reaction mechanism has been proposed. tsijournals.comtsijournals.com The activation parameters for this reaction have been determined, with an energy of activation of (37.61 ± 0.3) kJ mol⁻¹ and an entropy of activation of (-157.9 ± 1.6) J K⁻¹ mol⁻¹. tsijournals.comtsijournals.com

The kinetic data was obtained by varying the concentrations of the reactants and monitoring the initial rates. For example, the concentration of thallium(III) was varied from 1.0 × 10⁻³ to 5.0 × 10⁻³ mol dm⁻³ at fixed concentrations of sulfanilic acid, while the concentration of sulfanilic acid was varied from 4.0 × 10⁻³ to 3.0 × 10⁻² mol dm⁻³ at fixed concentrations of hydrogen ions. tsijournals.com

Paracetamol Oxidation by Thallium(III) Perchlorate: Kinetic and Mechanistic Studies

The oxidation of paracetamol by thallium(III) perchlorate in an acid perchlorate medium has been investigated to understand its kinetic and mechanistic pathways. researchgate.net The reaction shows first-order kinetics with respect to the oxidant, thallium(III). researchgate.net However, it exhibits a complex dependence on the concentration of the substrate, paracetamol. researchgate.net

A notable feature of this reaction is that the rate is reduced by an increase in the hydrogen ion concentration, and this retardation follows a complex pattern. researchgate.net A plausible reaction mechanism has been put forward to account for these experimental observations. researchgate.net The electrochemical oxidation of paracetamol is understood to proceed via the removal of two electrons and two protons, leading to the formation of N-acetyl-p-quinoneimine. researchgate.net In photocatalytic degradation studies, hydroxyl radicals have been identified as the primary species responsible for the degradation of paracetamol. acs.org

Cinnamyl Alcohol Oxidation and Aldehyde Product Characterization

The oxidation of cinnamyl alcohol by thallium(III) perchlorate in an aqueous acid medium has been studied to determine its kinetics and mechanism. jetir.org The reaction is bimolecular, exhibiting first-order kinetics with respect to both the oxidant and the substrate. jetir.org

The stoichiometry of the reaction was determined to be 1:1, meaning one mole of thallium(III) reacts with one mole of cinnamyl alcohol. jetir.org The primary oxidation product of the cinnamyl alcohol was identified as the corresponding aldehyde, cinnamaldehyde, which was confirmed by the preparation of its 2,4-dinitrophenylhydrazone derivative. jetir.org The reaction rate is observed to decrease with an increase in hydrogen ion concentration. jetir.org Furthermore, the reaction does not appear to involve free radicals, as the addition of acrylic acid or acrylonitrile (B1666552) did not result in polymerization. jetir.org

Inner Sphere Mechanism of 2-Mercaptosuccinic Acid Oxidation

The oxidation of 2-mercaptosuccinic acid, also known as thiomalic acid, by thallium(III) perchlorate in aqueous perchlorate media proceeds through an inner-sphere mechanism. This is substantiated by both spectrophotometric and kinetic evidence which point to the formation of a sulfur-bonded thallium(III) intermediate. acs.org

The reaction is characterized by the rapid formation of a 1:1 complex between the thallium(III) ion and the thiol. This intermediate complex subsequently undergoes a slow intramolecular redox decomposition. The kinetic data are consistent with a reaction scheme where the thallium(III) species, likely TlOH²⁺, reacts with the undissociated thiol (HRSH) to form the intermediate complex, [TlSRH]²⁺. This complex then decomposes in a rate-determining step to yield thallium(I) and a radical species (HRS•). acs.org

The decomposition of the intermediate is a one-electron intramolecular transfer. acs.org The subsequent rapid reaction of the generated radical would lead to the disulfide, consistent with the observed stoichiometry where one mole of thallium(III) reacts with two moles of 2-mercaptosuccinic acid.

Kinetic and thermodynamic parameters for this reaction have been determined, providing further insight into the mechanism.

Table 1: Kinetic and Thermodynamic Parameters for the Oxidation of 2-Mercaptosuccinic Acid by Thallium(III) Perchlorate at 25°C

Parameter Value Units
K₂ (Equilibrium Constant) 1650 M⁻¹
k₂ (Decomposition Rate) 3.8 x 10⁻⁴ s⁻¹
ΔH₂‡ (Activation Enthalpy) 11.8 ± 1.2 kcal/mol

Data sourced from Amjad, Z., Chambers, J. G., & McAuley, A. (1977). acs.org

The activation enthalpy for this redox reaction is notably lower than that for systems involving oxygen-bonded thallium(III) complexes, suggesting a greater ease of reaction through the sulfur-bonded pathway. This is likely due to a higher degree of electron delocalization in the Tl-S bond compared to the Tl-O bond. acs.org

Electrophilic Aromatic Substitution Reactions Catalyzed by Perchloric Acid in Thalliation

Thalliation of aromatic compounds represents a key example of electrophilic aromatic substitution. The reactivity of the thallium(III) electrophile can be significantly enhanced by the presence of strong acids like perchloric acid. acs.orgacs.org When thallium(III) acetate (B1210297) is used for the thalliation of aromatic compounds such as benzene (B151609) and toluene (B28343) in an aqueous acetic acid medium, the reaction is catalyzed by perchloric acid. acs.orgacs.org

The catalytic action of perchloric acid is attributed to its acid-base interaction with thallium(III) acetate. This interaction leads to the formation of more reactive thallium species such as Tl(OAc)₂(ClO₄), Tl(OAc)(ClO₄)₂, and Tl(ClO₄)₃. These species can then ionize to produce electrophiles that are more potent than the initial thallium(III) acetate. acs.orgacs.org

The reaction demonstrates characteristics typical of electrophilic aromatic substitution, including isomer distributions and relative reactivity ratios (e.g., toluene vs. benzene) that are consistent with this mechanism. Furthermore, the reaction exhibits a primary hydrogen isotope effect, which has been measured to be kH/kD = 2.4, indicating that the cleavage of the C-H bond is involved in the rate-determining step. acs.orgacs.org The thalliation process is considered to be mechanistically similar to mercuration reactions involving mercury(II) salts. acs.orgacs.org

The use of thallium(III) perchlorate directly, or its in situ generation from thallium(III) oxide and perchloric acid, provides a route to monoarylthallium(III) perchlorates. These compounds are valuable intermediates in organic synthesis, for instance, in the preparation of aryl carboxylic acid esters. d-nb.info The reaction conditions, such as temperature and molar ratios of reactants, can be controlled to achieve the desired products, often with high purity and free of isomers. d-nb.info

Oxidative Rearrangements Mediated by Thallium(III) Perchlorate

Thallium(III) perchlorate is a potent reagent for effecting oxidative rearrangements in a variety of organic substrates. These reactions often proceed through an initial oxythallation of a double bond, followed by a rearrangement of the carbon skeleton and subsequent dethallation.

The oxidation of certain olefinic systems with thallium(III) salts can lead to ring enlargement. This transformation is particularly notable in the reactions of exocyclic olefins, where the ring size increases by one carbon atom. The reaction of 1-methylcyclobutene with thallium(III) nitrate (B79036), for example, results in the formation of cyclopentanone (B42830) derivatives. This type of rearrangement is also applicable to more complex systems. researchgate.net

In the context of adamantane (B196018) chemistry, thallium(III) oxidation has been utilized to achieve ring enlargements. The treatment of adamantylideneadamantane with thallium(III) perchlorate in aqueous perchloric acid leads to rearranged products. This demonstrates the utility of thallium(III) reagents in promoting skeletal rearrangements in rigid polycyclic systems.

The oxidative rearrangement of α-methoxystyrene derivatives using thallium(III) salts provides a synthetic route to 2-aryl alkanoic acids. While much of the documented work utilizes thallium(III) nitrate, the general mechanistic pathway is expected to be analogous for thallium(III) perchlorate. The reaction likely proceeds via an initial oxythallation of the double bond, followed by a 1,2-aryl shift.

In a typical procedure, the α-methoxystyrene derivative is treated with the thallium(III) salt in a suitable solvent system, such as methanol or trimethyl orthoformate. acs.org The reaction leads to the formation of a methyl 2-arylalkanoate. This rearrangement is a valuable transformation in organic synthesis, providing access to a class of compounds with significant biological and pharmaceutical relevance. The reaction of aryl ketones with thallium(III) nitrate in the presence of trimethyl orthoformate, which proceeds through an enol ether intermediate similar to α-methoxystyrene, yields the rearranged α-arylalkanoic acid methyl esters in good yields.

Table 2: Oxidative Rearrangement of Aryl Ketones to Methyl α-Arylalkanoates with Thallium(III) Nitrate in Trimethyl Orthoformate

Aryl Ketone Product (Methyl Ester) Yield (%)
Acetophenone Methyl 2-phenylpropanoate 75
Propiophenone Methyl 2-phenylbutanoate 81
p-Methoxyacetophenone Methyl 2-(p-methoxyphenyl)propanoate 88
p-Methylacetophenone Methyl 2-(p-tolyl)propanoate 85

Data adapted from Taylor, E. C., Chiang, C.-S., & McKillop, A. (1977). acs.org

A significant application of thallium(III) perchlorate in organic synthesis is the oxidative rearrangement of flavanones to isoflavones. This transformation is a key step in the synthesis of many naturally occurring and biologically active isoflavones. The reaction involves a 1,2-aryl migration from C-2 to C-3 of the flavanone (B1672756) skeleton.

While various thallium(III) salts can be employed for this conversion, thallium(III) perchlorate has been shown to be particularly effective, especially for flavanones bearing electron-withdrawing groups in the migrating aryl ring. In cases where other thallium salts like thallium(III) p-tosylate lead to a mixture of the desired isoflavone (B191592) and the dehydrogenated flavone (B191248) product, the use of thallium(III) perchlorate, often generated in situ from thallium(III) oxide and perchloric acid, can significantly improve the yield of the rearranged isoflavone to over 90%.

The general procedure involves treating the flavanone with thallium(III) perchlorate in a suitable solvent. The reaction proceeds through the enol form of the flavanone, which is attacked by the thallium(III) species. This is followed by the crucial 1,2-aryl shift and subsequent elimination to afford the isoflavone. This method provides a biomimetic approach to the synthesis of isoflavones, mimicking the in vivo rearrangement process of flavanone precursors.

Table 3: Synthesis of Isoflavones from Flavanones using Thallium(III) Perchlorate

Flavanone Substituent Isoflavone Yield (%)
7-Methoxy >90
7,4'-Dimethoxy >90
7-Methoxy-4'-nitro >90

Data sourced from Singh, O. V., & Kapil, R. S. (1993).

Coordination Chemistry of Thallium Iii Perchlorate Complexes

Ligand Exchange Kinetics and Thermodynamics in Aqueous Perchlorate (B79767) Solutions

The kinetics of ligand exchange reactions involving thallium(III) in aqueous perchlorate solutions are rapid, indicative of a substitution-labile metal center. jetir.org Studies employing 205Tl NMR spectroscopy have been instrumental in elucidating the mechanisms and determining the rate constants for these exchange processes. In aqueous perchloric acid, the exchange between different chlorothallium(III) complexes, such as TlClm3-m and TlCln3-n, occurs via second-order pathways. researchgate.net The rate constants for these reactions are on the order of 10^4 to 10^7 M⁻¹s⁻¹ at 25°C. researchgate.net For instance, the rate constant for the exchange between Tl³⁺ and TlCl²⁺ is 6.4 × 10⁵ M⁻¹s⁻¹. researchgate.net

The presence of chloride ions significantly influences the ligand exchange dynamics. Anation reactions, where a chloride ion adds to a chlorothallium(III) species, are also extremely fast, with rate constants approaching the diffusion-controlled limit. researchgate.net For example, the rate constant for the reaction of TlCl²⁺ with Cl⁻ to form TlCl₂⁺ is 3.3 × 10⁸ M⁻¹s⁻¹. researchgate.net The mechanism for these ligand exchange reactions is generally considered to be an associatively activated interchange mechanism. researchgate.net

Interactive Data Table: Ligand Exchange Rate Constants for Thallium(III) Chloride Complexes in Aqueous Perchloric Acid at 25°C
ReactionRate Constant (k) (M⁻¹s⁻¹)
Tl³⁺ + *TlCl²⁺ ⇌ *Tl³⁺ + TlCl²⁺4.5 × 10⁴
TlCl²⁺ + *TlCl₂⁺ ⇌ *TlCl²⁺ + TlCl₂⁺5.2 × 10⁴
TlCl₂⁺ + *TlCl₃ ⇌ *TlCl₂⁺ + TlCl₃2.7 × 10⁷
Tl³⁺ + TlCl₂⁺ ⇌ 2TlCl²⁺6.4 × 10⁵
TlCl²⁺ + Cl⁻ ⇌ TlCl₂⁺3.3 × 10⁸
TlCl₂⁺ + Cl⁻ ⇌ TlCl₃1.3 × 10⁹
TlCl₃ + Cl⁻ ⇌ TlCl₄⁻4.7 × 10⁸

Formation and Characterization of Thallium(III) Perchlorate Complexes with Aminomethylpyridine Ligands

Thallium(III) readily forms stable complexes with nitrogen-donor ligands such as aminomethylpyridines. The synthesis of these complexes often involves the reaction of a thallium(III) salt, like thallium(III) nitrate (B79036) trihydrate, with the respective aminomethylpyridine derivative. researchgate.netnih.gov For instance, complexes with 2-aminomethylpyridine and 6-methyl-2-aminomethylpyridine have been reported. publish.csiro.au

The characterization of these complexes typically involves a combination of analytical and spectroscopic techniques. Elemental analysis confirms the stoichiometry of the complexes. dergipark.org.tr Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the coordination environment of the thallium(III) ion. In some cases, single-crystal X-ray diffraction has been used to determine the precise molecular structure of these complexes. researchgate.netnih.gov For example, the structures of three novel Tl(III) complexes with pyridine (B92270) dicarboxylic acid derivatives and aminobenzimidazole or aminopyridine have been determined, revealing geometries such as disordered square anti-prismatic and distorted tricapped triangular prism. researchgate.netnih.gov

The formation of these complexes can also be influenced by the reaction conditions, such as the solvent and the presence of other coordinating species. For example, in the synthesis of thallium(III) complexes with pyridine carboxylic acids, the use of different reactant ratios can lead to the isolation of various chlorothallium(III) species.

Chlorothallium(III) Perchlorate Complex Speciation and Reactivity Order

In aqueous perchlorate solutions containing chloride ions, thallium(III) exists as a mixture of various chlorothallium(III) complexes, including Tl³⁺, TlCl²⁺, TlCl₂⁺, TlCl₃, and TlCl₄⁻. researchgate.net The relative concentrations of these species depend on the total chloride ion concentration. The speciation of these complexes has been studied using techniques like Raman spectroscopy and 205Tl NMR. researchgate.netacs.org

The reactivity of these chlorothallium(III) species in redox reactions can vary significantly. For the oxidation of arsenic(III), the reactivity order is Tl³⁺ > TlCl²⁺ > TlCl₂⁺ > TlCl₃ > TlCl₄⁻. researchgate.net In this case, the presence of chloride ions inhibits the reaction. Conversely, for the oxidation of hypophosphorous acid, the reaction is catalyzed by chloride ions, and the reactivity order is TlCl₄⁻ > TlCl₃ > TlCl₂⁺ > Tl³⁺ > TlCl₂⁺. researchgate.netresearchgate.net This demonstrates that the effect of chloride coordination on the reactivity of thallium(III) is substrate-dependent.

The rate of oxidation reactions involving chlorothallium(III) complexes is also influenced by the hydrogen ion concentration. Generally, an increase in acidity can either decrease the reaction rate, as seen in the oxidation of arsenic(III), or have a more complex effect depending on the specific reaction mechanism. researchgate.net

Coordination Preferences of Thallium(III) in Liquid Ammonia (B1221849) and Phosphorus Donor Solvents

The coordination environment of the thallium(III) ion is highly dependent on the solvent system. In liquid ammonia, a strong electron-pair donor solvent, thallium(III) is octahedrally coordinated. fao.orgslu.se This has been determined through techniques such as EXAFS (Extended X-ray Absorption Fine Structure) and metal NMR spectroscopy. fao.orgslu.se The coordination chemistry in liquid ammonia differs significantly from that in aqueous solutions, where hydrolysis and the formation of various hydroxo species are prevalent. fao.orgslu.se

In phosphorus donor solvents, which are also strong electron-pair donors, the coordination preferences of d¹⁰ metal ions have been investigated. fao.org While specific studies on thallium(III) in these solvents are less common, the general trend for related metal ions suggests that the coordination number and geometry are influenced by the steric bulk and donor strength of the solvent molecules. fao.orgslu.se For instance, copper(I) is tetrahedral in trialkyl phosphite (B83602) solvents. fao.org The study of thallium(III) coordination in such solvents provides insights into the fundamental aspects of metal-ligand interactions in non-aqueous media. slu.se

Interactive Data Table: Coordination of d¹⁰ Metal Ions in Liquid Ammonia
Metal IonCoordination Geometry
Gold(I)Linear
Copper(I)Trigonal
Silver(I)Trigonal
Zinc(II)Tetrahedral
Mercury(II)Tetrahedral
Cadmium(II)Octahedral
Indium(III)Octahedral
Thallium(III) Octahedral

Synthesis and Structural Elucidation of Thallium(III)-Encapsulated Polyoxometalate Frameworks

Thallium(III) ions can be incorporated into the frameworks of polyoxometalates (POMs), leading to novel materials with interesting structural features and potential applications. The synthesis of these materials often involves the reaction of a thallium(III) salt with a lacunary (defect-containing) POM precursor in aqueous solution. acs.orgresearchgate.net

A notable example is the synthesis of [Tl₂{B-β-SiW₈O₃₀(OH)}₂]¹²⁻, the first structurally characterized discrete thallium-containing polyoxometalate. acs.orgnih.gov In this polyanion, two octahedrally coordinated Tl³⁺ ions are sandwiched between two lacunary {B-β-SiW₈} Keggin-type fragments. acs.org The Tl-O bond lengths in this structure range from 2.156(1) to 2.238(1) Å. acs.org

Another example is the dithallium(III)-containing 30-tungsto-4-phosphate [Tl₂Na₂(H₂O)₂{P₂W₁₅O₅₆}₂]¹⁶⁻. researchgate.netresearchgate.net In this structure, two Tl³⁺ ions are also octahedrally coordinated and are situated between two trilacunary {P₂W₁₅} Wells-Dawson fragments. researchgate.netresearchgate.net The stability of these Tl-containing POMs in solution has been confirmed by techniques such as 203/205Tl NMR and electrospray ionization mass spectrometry. acs.orgresearchgate.netresearchgate.net

More recently, thallium(III)-encapsulated polyoxopalladates (POPs) have been synthesized and characterized. researchgate.netunito.it These include the nanocube [TlPd₁₂O₈(PO₄)₈]¹³⁻ and the double-cube [Tl₂Pd₂₃P₁₄O₇₀(OH)₂]²⁰⁻. researchgate.netunito.it The solution behavior of these Tl(III)-containing POPs has been studied in detail using a combination of ³¹P and ²⁰⁵Tl NMR spectroscopy. unito.it

Interactive Data Table: Examples of Thallium(III)-Encapsulated Polyoxometalates
CompoundStructural Description
[Tl₂{B-β-SiW₈O₃₀(OH)}₂]¹²⁻Two octahedrally coordinated Tl³⁺ ions sandwiched between two lacunary {B-β-SiW₈} Keggin-type fragments. acs.org
[Tl₂Na₂(H₂O)₂{P₂W₁₅O₅₆}₂]¹⁶⁻Two octahedrally coordinated Tl³⁺ ions situated between two trilacunary {P₂W₁₅} Wells-Dawson fragments. researchgate.netresearchgate.net
[TlPd₁₂O₈(PO₄)₈]¹³⁻A nanocube structure with a central Tl³⁺ ion encapsulated within a palladium-phosphate framework. researchgate.netunito.it
[Tl₂Pd₂₃P₁₄O₇₀(OH)₂]²⁰⁻A double-cube structure containing two Tl³⁺ ions within a larger polyoxopalladate framework. researchgate.netunito.it

Advanced Spectroscopic Characterization of Thallium Iii Perchlorate Systems

The intricate nature of thallium(III) perchlorate (B79767) in various chemical environments necessitates the use of advanced spectroscopic techniques for a comprehensive understanding of its properties and behavior. These methods provide detailed insights into the electronic structure, coordination, and dynamics of thallium(III) species.

Computational and Theoretical Studies on Thallium Iii Perchlorate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Activation Energy Barriers

Density Functional Theory (DFT) has been effectively employed to investigate the mechanisms of reactions involving thallium(III) and to calculate the associated activation energies. These calculations provide a theoretical framework that complements experimental kinetic data, helping to validate proposed reaction pathways.

For instance, in the oxidation of paracetamol by thallium(III) in an acid perchlorate (B79767) medium, DFT computations using the M06/6-311*G level of theory were performed to support the suggested mechanism. researchgate.net The calculated activation energy barriers were found to align with the reactivity trends observed in kinetic experiments, lending credence to the proposed pathway. researchgate.net

DFT studies have also been used to explore the fundamental reactivity of the thallium(III) center, even with different ligands. Calculations on the oxidation of ethane (B1197151) by thallium(III) trifluoroacetate, Tl(TFA)₃, indicated a closed-shell electrophilic C-H activation mechanism. osti.gov This study calculated the free energy of activation (ΔG‡) for the C-H activation step to be 31.9 kcal/mol. osti.gov While the anion is not perchlorate, this research highlights the influence of both the metal center and the surrounding ligands on the activation barrier. osti.gov The calculations demonstrated that for carboxylate complexes, the nature of the ligand has a more significant impact on C-H activation than the metal center itself. osti.gov

Furthermore, DFT has predictive power in identifying transient species. acs.org In studies of thallium oxidation, DFT calculations have predicted the existence of an intermediate Tl(II) complex, a highly reactive and short-lived species that is difficult to characterize experimentally. acs.org

Molecular Modeling of Thallium(III) Perchlorate Solution Species and Reactive Intermediates

Molecular modeling and spectroscopic studies have been crucial in understanding the nature of thallium(III) species in aqueous perchlorate solutions. In such solutions, the thallium(III) ion is hydrated, and its coordination environment is highly dependent on the solution's pH and the presence of other coordinating ligands.

Spectrophotometric investigations of thallium(III) perchlorate in perchloric acid solutions reveal that the Tl(III) ion is more colored at lower acidities. caltech.edu This observation suggests the hydrolysis of the hydrated thallium ion, Tl³⁺(aq), to form species such as Tl(OH)²⁺ and Tl(OH)₂⁺. caltech.edu

Detailed structural studies on related thallium(III) complexes in aqueous solution provide further insight. For example, studies on thallium(III) cyanide complexes show that the coordination number around the thallium center changes as more ligands are added. acs.org The initial hydrated complex is believed to be Tl(OH₂)₆³⁺. acs.org Upon addition of a single cyanide ligand, a six-coordinated species, TlCN(OH₂)₅²⁺, is formed. acs.org The formation of the second complex, trans-Tl(CN)₂(OH₂)₄⁺, also retains a six-coordinate geometry. acs.org In this dicyano complex, the Tl-O bond length was found to be 2.42 Å, which is 0.2 Å longer than in the fully hydrated Tl(OH₂)₆³⁺ ion. acs.org As more cyanide ligands are added, the coordination number decreases. acs.org This demonstrates the flexibility of the coordination sphere of the thallium(III) ion in solution.

The presence of the Tl(III) ion in aqueous perchlorate solution is also confirmed by experiments where mixing aqueous solutions of Tl(ClO₄)₃ and K₂[Pt(CN)₄] results in the formation of a crystalline compound where both metals retain their original oxidation states, indicating the stability of the Tl(III) ion in this medium. diva-portal.org

Prediction of Thermodynamic and Kinetic Parameters for Thallium(III) Perchlorate Reactions

Kinetic studies of reactions involving thallium(III) perchlorate have yielded valuable thermodynamic and kinetic parameters, quantifying the energetics and rates of these processes. These parameters are often determined by studying the reaction rate's dependence on temperature and reactant concentrations.

A notable example is the oxidation of oxalic acid by thallium(III) in a 3 M perchlorate solution. rsc.org The reaction proceeds through the formation of a complex, TlC₂O₄⁺, followed by its decomposition. rsc.orgresearchgate.net The thermodynamic and kinetic parameters for this reaction have been determined, as shown in the table below. rsc.org

ParameterValueReaction Step
Equilibrium Constant (K₂₅°) 8.6 x 10² mol L⁻¹Tl³⁺ + H₂C₂O₄ ⇌ TlC₂O₄⁺ + 2H⁺
Enthalpy of Reaction (ΔH°) -3.4 kcal mol⁻¹Tl³⁺ + H₂C₂O₄ ⇌ TlC₂O₄⁺ + 2H⁺
Rate Constant (k) 10¹⁶.² exp(-28,400/RT) s⁻¹TlC₂O₄⁺ → Tl⁺ + 2CO₂

Table 1: Thermodynamic and Kinetic Parameters for the Oxidation of Oxalic Acid by Thallium(III) Perchlorate at 25°C. Data sourced from rsc.org.

Activation parameters have also been calculated for various other oxidation reactions mediated by thallium(III) perchlorate. The following table summarizes these findings from different studies.

SubstrateΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)Notes
Pyruvic Acid 49 (±2)+12 (±0.3)Reaction studied in acid perchlorate medium. researchgate.net
Sulfanilic Acid 37.61 (±0.3)-157.9 (±1.6)Ruthenium(III) catalyzed reaction in acid perchlorate medium. tsijournals.comtsijournals.com

Table 2: Activation Parameters for Various Thallium(III) Perchlorate Oxidation Reactions. Data sourced from researchgate.nettsijournals.comtsijournals.com.

These data are critical for comparing the reactivity of different substrates and for understanding the details of the transition states involved in these electron-transfer reactions. researchgate.net For instance, the reactivity of various thallium(III) species has been shown to follow the order TlCl₄⁻ > TlCl₃ > TlCl₂⁺ > Tl³⁺ > TlCl₂⁺, demonstrating the significant influence of ligand coordination on kinetic outcomes. researchgate.netresearchgate.net

Ab Initio and Semi-Empirical Approaches to Thallium(III) Perchlorate Reactivity

Ab initio and semi-empirical methods represent two other major classes of computational techniques used to study chemical systems. libretexts.orgscribd.com Ab initio methods calculate properties from first principles, using only fundamental physical constants, without relying on experimental data. libretexts.org Semi-empirical methods, in contrast, use parameters derived from experimental data or higher-level calculations to simplify some of the complex integrals, making them computationally faster but potentially less accurate. libretexts.orgscribd.com

While specific ab initio or semi-empirical studies focusing directly on the reactivity of thallium(III) perchlorate are not widely documented in the provided search results, the application of these methods to related systems demonstrates their potential utility. For example, a simple semi-empirical approach, alongside ab initio calculations within the quasi-harmonic approximation, was successfully used to calculate the structure and properties of guanidinium (B1211019) perchlorate under varying pressure and temperature. nih.gov The results from the semi-empirical model showed good agreement with available experimental data for this related perchlorate salt. nih.gov

These computational methodologies offer a tiered approach to studying complex chemical questions. libretexts.org

Ab Initio Methods : These are powerful for accurately computing electronic state energies and other properties. However, they are computationally intensive and are often limited to smaller molecular systems. libretexts.org The accuracy can be systematically improved by using larger basis sets and higher levels of theory. libretexts.org

Semi-Empirical Methods : These methods bridge the gap between ab initio and purely empirical force-field methods. libretexts.org By treating valence electrons explicitly, they can address inherently electronic questions like bond breaking and formation, but at a lower computational cost than ab initio techniques. libretexts.org Their reliance on parameterization means they are most reliable for systems similar to those used in their development. scribd.com

The application of these theoretical approaches to thallium(III) perchlorate could provide deeper insights into its electronic structure, the potential energy surfaces of its reactions, and the vibrational frequencies of reactive intermediates, complementing the findings from DFT and experimental studies.

Solution Chemistry and Speciation of Thallium Iii Perchlorate

Hydrolysis Equilibria of Thallium(III) in Acidic Perchlorate (B79767) Media and Reactive Species Identification

In acidic aqueous solutions, the thallium(III) ion, Tl³⁺, undergoes hydrolysis, forming a series of mononuclear and polynuclear hydroxo complexes. The speciation of thallium(III) is highly dependent on the pH of the medium. In strongly acidic perchlorate solutions, the predominant species is the hydrated Tl³⁺ ion. As the acidity decreases (pH increases), hydrolysis reactions occur, leading to the formation of various hydroxyl complexes.

The primary hydrolysis reaction involves the formation of Tl(OH)²⁺: Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺

Further deprotonation of coordinated water molecules leads to the formation of other hydroxo species. The stepwise hydrolysis constants for thallium(III) have been determined, showing the formation of Tl(OH)₂⁺, Tl(OH)₃, and Tl(OH)₄⁻ as the pH increases. tandfonline.comnih.gov For instance, at a pH of approximately 2.69, the concentrations of Tl³⁺ and Tl(OH)²⁺ are equal. The subsequent conversions to Tl(OH)₂⁺, Tl(OH)₃, and Tl(OH)₄⁻ occur at pH values of about 6.4, 7.4, and 8.8, respectively. tandfonline.com

The reactive species in many chemical reactions involving thallium(III) in acidic perchlorate media are often the hydrolyzed forms, Tl(OH)²⁺ and Tl(OH)₂⁺, rather than the fully hydrated Tl³⁺ ion. researchgate.net The presence of these hydroxo complexes can significantly influence the kinetics and mechanisms of oxidation-reduction reactions involving thallium(III). For example, in the oxidation of organic compounds, the hydrolyzed species are often found to be more reactive. jetir.org

Table 1: Hydrolysis Constants of Thallium(III)

Hydrolysis ReactionLog K (at zero ionic strength)Reference
Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺-2.69 nih.gov
Tl(OH)²⁺ + H₂O ⇌ Tl(OH)₂⁺ + H⁺-3.67 nih.gov
Tl(OH)₂⁺ + H₂O ⇌ Tl(OH)₃(aq) + H⁺-1.06 nih.gov
Tl(OH)₃(aq) + H₂O ⇌ Tl(OH)₄⁻ + H⁺-1.36 nih.gov

Influence of Ionic Strength on Thallium(III) Perchlorate Reaction Rates

The ionic strength of the medium can have a notable effect on the rates of reactions involving thallium(III) perchlorate. This influence is primarily attributed to the changes in the activity coefficients of the reacting species as the concentration of inert electrolytes, such as sodium perchlorate, is varied.

In some reactions, an increase in ionic strength leads to an increase in the reaction rate. jetir.org For example, the oxidation of cinnamyl alcohol by thallium(III) in an acid perchlorate medium shows a positive correlation between the initial rate and the ionic strength. jetir.org This can be explained by the Brønsted-Bjerrum equation, which relates the rate constant of a reaction to the charges of the reacting ions and the ionic strength of the solution.

Conversely, other reactions exhibit a decrease in rate with increasing ionic strength. tsijournals.com This negative ionic strength effect suggests that the rate-determining step involves reactants with opposite charges. rsc.org For instance, the oxidation of sulfanilic acid by thallium(III) in an acid perchlorate medium is retarded by an increase in ionic strength. tsijournals.com In some cases, the reaction rate is found to be independent of the ionic strength, which can occur if the rate-determining step involves a neutral species. rsc.org

The specific effect of ionic strength is therefore highly dependent on the particular reaction mechanism and the nature of the reacting species involved.

Effect of pH on Thallium(III) Solution Speciation and Adsorption Processes

The pH of the aqueous solution is a critical factor governing the speciation of thallium(III) and its subsequent adsorption onto various surfaces. As discussed in section 7.1, the hydrolysis of Tl³⁺ is highly pH-dependent, leading to a distribution of different hydroxo complexes across the pH range. tandfonline.comnih.gov

At low pH values (typically below 2), the dominant species is the free Tl³⁺ ion. As the pH increases, the concentration of hydrolyzed species such as Tl(OH)²⁺ and Tl(OH)₂⁺ increases. tandfonline.com In near-neutral and alkaline solutions, the neutral complex Tl(OH)₃ and the anionic complex Tl(OH)₄⁻ become more prevalent. tandfonline.commdpi.com The solubility of thallium(III) is also significantly affected by pH, with the formation of the sparingly soluble Tl(OH)₃ precipitate in a specific pH range. tandfonline.comresearchgate.net

This pH-dependent speciation directly influences the adsorption behavior of thallium(III). The adsorption of thallium onto various materials, such as clays (B1170129) and metal oxides, is often pH-dependent. acs.orgmdpi.com For instance, the adsorption of Tl⁺ onto illite (B577164) shows a moderate pH dependence, increasing as the pH rises from 2.5 to 11. acs.org The surface charge of the adsorbent material, which is also pH-dependent, plays a crucial role in the adsorption process. For example, below the point of zero charge (pHzpc) of an adsorbent like alumina, the surface is positively charged, which does not favor the attraction of cationic thallium species. mdpi.com

Preferential Solvation Phenomena of Thallium(III) Perchlorate in Mixed Solvent Systems

In mixed solvent systems, such as water-organic solvent mixtures, the thallium(III) ion can be preferentially solvated by one of the solvent components. This phenomenon arises from the different coordinating abilities of the solvents and the specific interactions between the ion and the solvent molecules.

Studies on the solvation of ions in mixed solvents have shown that the composition of the solvation shell around a metal ion can differ significantly from the bulk solvent composition. murdoch.edu.au For thallium(I), which has been more extensively studied in this context, the solvation in aqueous-organic mixtures is influenced by the nature of the organic co-solvent. dntb.gov.uaresearchgate.net

While specific data on the preferential solvation of thallium(III) perchlorate is limited, general principles of ion solvation suggest that in mixtures of water and a donor solvent like dimethyl sulfoxide (B87167) (DMSO), the stronger donor solvent is likely to be enriched in the coordination sphere of the Tl³⁺ ion. Stable DMSO solvates of thallium(III) perchlorate can be prepared from acidic aqueous solutions, indicating a strong interaction between Tl³⁺ and DMSO. slu.se The formation of stable mixed-valence thallium(III)-thallium(I) complexes in certain solvents like DMSO further highlights the significant role of the solvent in the coordination chemistry of thallium. slu.se

The preferential solvation of thallium(III) can have a profound impact on its reactivity, stability, and redox potential in mixed solvent media.

Redox Speciation of Thallium(I) and Thallium(III) in Aqueous Environments

In general, Tl(I) is the more stable oxidation state in most natural waters. nih.gov The standard reduction potential for the Tl³⁺/Tl⁺ couple is +1.26 V, indicating that Tl(III) is a strong oxidizing agent and tends to be reduced to Tl(I). nih.govwikipedia.org However, the actual redox potential and the distribution between Tl(I) and Tl(III) are influenced by various environmental factors, including pH, the presence of complexing ligands, and photochemical processes. nih.gov

The hydrolysis of Tl(III) to form stable hydroxo complexes can shift the redox equilibrium. tandfonline.com Complexing agents such as chlorides, oxalates, and EDTA can also stabilize Tl(III) against reduction. nih.gov Photochemical reactions can also play a role in the interconversion of thallium species. For instance, it has been observed that Tl(I) can be oxidized to Tl(III) in the presence of light and iron(III). diva-portal.org

The redox speciation has significant implications for thallium's environmental fate. Tl(I) is generally more mobile and bioavailable, while Tl(III) is more reactive and prone to hydrolysis and precipitation. mdpi.comnih.gov

Table 2: Standard Reduction Potentials for Thallium Species

ReactionStandard Reduction Potential (E°) (V)Reference
Tl³⁺ + 2e⁻ ⇌ Tl⁺+1.26 nih.gov
Tl³⁺ + 3e⁻ ⇌ Tl(s)+0.742 libretexts.org
Tl⁺ + e⁻ ⇌ Tl(s)-0.336 wikipedia.org

Catalytic Roles and Research Applications of Thallium Iii Perchlorate

Chloride Ion Catalysis in Thallium(III) Redox Reactions

The role of chloride ions in Thallium(III) redox reactions is complex, exhibiting both inhibitory and catalytic effects depending on the specific reaction system. In the oxidation of many organic compounds, such as active methylene (B1212753) compounds, pyruvic acid, and o-toluic acid hydrazide by Tl(III) in perchlorate (B79767) medium, the addition of chloride ions tends to decrease the reaction rate. researchgate.netresearchgate.netorientjchem.orgresearchgate.net This inhibitory effect is generally attributed to the formation of less reactive chlorothallium(III) complex species, such as TlCl²⁺, TlCl₂⁺, TlCl₃, and TlCl₄⁻. researchgate.net The reactivity of these species is often in the order of Tl³⁺ > TlCl²⁺ > TlCl₂⁺ > TlCl₃ > TlCl₄⁻. researchgate.net

Conversely, in certain reactions, chloride ions can act as a catalyst. For instance, the reaction between Tl(III) and hypophosphorous acid (H₃PO₂) is catalyzed by chloride ions. researchgate.net The rate initially decreases, hits a minimum, and then increases as the chloride concentration rises. researchgate.net Similarly, a photochemical method for determining Tl(III) relies on high concentrations of chloride ions to accelerate the reduction of Tl(III) by oxalate, a reaction that is otherwise slow. zenodo.org The exchange reaction between Tl(I) and Tl(III) is also strongly influenced by the presence of chloride. researchgate.net This dual behavior underscores the nuanced role of chloride, which can either stabilize the Tl(III) ion through complexation, reducing its oxidizing power, or facilitate electron transfer pathways in specific mechanistic routes.

Acid Catalysis in Organothallium(III) Acetate (B1210297) Reactivity

Acid concentration, particularly from perchloric acid, plays a crucial role in reactions involving thallium(III). In the oxidation of α,β-unsaturated aromatic compounds by thallium(III) perchlorate, an increase in perchloric acid concentration leads to H⁺ ion catalysis, accelerating the reaction rate. researchgate.net Similarly, the oxidation of some active methylene compounds, like ethyl acetoacetate (B1235776), by Tl(III) perchlorate in an acetic acid-water mixture shows a first-order dependence on the hydrogen ion concentration. researchgate.net

However, the effect of acid can be retarding as well. In the Ru(III)-catalyzed oxidation of sulfanilic acid by Tl(III) in acid perchlorate medium, the rate is retarded by hydrogen ion concentration. tsijournals.comresearchgate.net Likewise, in the oxidation of nitrite (B80452) by thallium(III) in acetate buffers, the rate decreases as the pH decreases (i.e., as [H⁺] increases). scispace.com The oxidation of pyruvic acid also shows a decrease in rate with increasing acidity. researchgate.net This inverse relationship is often because the hydrolyzed species, Tl(OH)²⁺, is more reactive than the unhydrolyzed Tl³⁺ ion, and increasing acid concentration shifts the equilibrium away from the more reactive hydrolyzed form. researchgate.netcdnsciencepub.comrsc.org

The preparation of organothallium compounds is also conducted under acidic conditions. For example, monoaryl thallium(III) perchlorates are synthesized by reacting thallium(III) perchlorate with an aromatic compound in the presence of aqueous perchloric acid. google.com

Ruthenium(III) Chloride Catalysis of Thallium(III) Oxidations

Ruthenium(III) chloride is an effective catalyst for the oxidation of various organic and inorganic substrates by thallium(III) in an acid perchlorate medium. Kinetic studies on substrates such as propane-1,3-diol, sulfanilic acid, and cinnamyl alcohol reveal that the reactions are typically first order with respect to the catalyst [Ru(III)], the oxidant [Tl(III)], and exhibit a complex order with respect to the substrate. rsc.orgresearchgate.netresearchgate.net

The proposed mechanism often involves the formation of an intermediate complex between the catalyst and either the substrate or the oxidant. researchgate.net In the oxidation of propane-1,3-diol, the mechanism suggests that the hydrolyzed thallium(III) species, Tl(OH)²⁺, interacts with RuCl₃ to form an adduct, which then facilitates the electron transfer. rsc.org The mode of electron transfer is often described as a hydride ion abstraction from the substrate. rsc.orgresearchgate.net The rate of these catalyzed reactions can be influenced by other factors; for instance, the rate decreases with increasing hydrogen ion and chloride ion concentrations in the oxidation of sulfanilic acid.

Table 1: Research Findings on Ru(III) Chloride Catalyzed Thallium(III) Oxidations

Substrate Key Kinetic Findings Proposed Mechanistic Feature Reference
Propane-1,3-diol First order in [Ru(III)] and [Tl(III)]; independent of [diol]. Formation of a [TlOH-RuVCl₃] adduct; hydride ion abstraction. rsc.orgresearchgate.net
Sulfanilic Acid First order in [Tl(III)]; complex order in [SA]; rate retarded by [H⁺] and [Cl⁻]. Formation of a complex between the catalyst and substrate. tsijournals.comresearchgate.net
Cinnamyl Alcohol First order in [Ru(III)] and [Tl(III)]. Electron transfer via a [TlOH-RuVCl₃] adduct. researchgate.net
Nitrite (in acetate buffer) First order in [Ru(III)], [Tl(III)], and [Nitrite]; rate retarded by acetate ions. Involvement of various acetatothallium(III) species. scispace.com

Thallium(III) Perchlorate as an Oxidizing Agent in Organic Synthesis

Thallium(III) perchlorate is a potent two-electron oxidizing agent used in the synthesis and transformation of a wide range of organic compounds. Its utility is demonstrated in the oxidation of various functional groups.

In aqueous acid medium, it oxidizes cinnamyl alcohol to cinnamaldehyde, with the reaction being first order with respect to both the oxidant and the substrate. jetir.org It is also used to oxidize active methylene compounds; for example, ethyl acetoacetate and diethyl malonate are oxidized in an acetic acid-water mixture. researchgate.net The oxidation of pyruvic acid with thallium(III) perchlorate yields acetic acid and carbon dioxide. researchgate.net

Furthermore, thallium(III) perchlorate has been employed in the oxidation of haloacetamides and α,β-unsaturated aromatic compounds. researchgate.net Research has also shown its application in the oxidation of more complex molecules, such as the diterpenoid methyl podocarpate, which yields a p-quinol and an aryl ketone, demonstrating oxidation at a site remote from the aromatic ring. duke.edu

Table 2: Examples of Organic Oxidations by Thallium(III) Perchlorate

Organic Substrate Oxidation Product(s) Medium Reference
Cinnamyl Alcohol Cinnamaldehyde Aqueous Acid Perchlorate jetir.org
Pyruvic Acid Acetic Acid, CO₂ Acid Perchlorate researchgate.net
Ethyl Acetoacetate Not specified Acetic Acid-Water researchgate.net
Chloroacetamide Halomethanol, Ammonia (B1221849) Aqueous Perchlorate
Methyl Podocarpate p-Quinol, Aryl Ketone Aqueous Perchloric Acid duke.edu

Utilization in the Synthesis of Advanced Materials, e.g., Polyoxopalladates

Thallium(III) salts, including the perchlorate, are instrumental in the synthesis of advanced inorganic materials. A notable example is the creation of thallium(III)-encapsulated polyoxopalladates (POPs). unito.itresearchgate.net These are large, cage-like structures with a metal ion at their center. Specifically, thallium(III) nitrate (B79036) has been used to synthesize the phosphate-capped 12-palladate nanocube [TlIIIO₈Pd₁₂(PO₄)₈]¹³⁻ (TlPd₁₂P₈) and the 23-palladate double-cube [Tl₂IIIPd₂₃P₁₄O₇₀(OH)₂]²⁰⁻. unito.it

The synthesis involves reacting a palladium(II) salt with a thallium(III) salt in a sodium phosphate (B84403) solution. unito.it The resulting structures are stable in solution, a fact verified through multinuclear NMR spectroscopy, including ²⁰⁵Tl NMR. unito.it Thallium(III) perchlorate solutions are used as an external reference for these ²⁰⁵Tl NMR chemical shift measurements. unito.it These novel materials have shown potential biomedical applications, exhibiting antitumor and antiviral activity. unito.itresearchgate.net

Applications in Analytical Chemistry for Thallium Determination and Separation

Thallium(III) perchlorate and the Tl(III) ion are central to several analytical methods for the determination and separation of thallium.

For thallium determination, a highly sensitive spectrofluorimetric method allows for the speciation of Tl(I) and Tl(III). nih.gov The method for determining Tl(I) involves its rapid oxidation to Tl(III) with bromine water, followed by the formation of a fluorescent Tl(III) complex. The total fluorescence from both original and oxidized thallium is measured, allowing for the quantification of each species. nih.gov Another technique is a photochemical titrimetric method, where Tl(III) is reduced photochemically with oxalic acid in a perchloric acid medium, and the resulting Tl(I) is then titrated. zenodo.org

For separation purposes, solvent extraction techniques are employed. Thallium(III) can be selectively extracted from aqueous solutions containing other elements. For instance, trace amounts of thallium(III) have been quantitatively extracted using hexaacetyl calix(6)arene in toluene (B28343). researchgate.net After extraction into the organic phase, the thallium can be stripped back into an aqueous solution using mineral acids, including perchloric acid, for subsequent determination. researchgate.net These methods are crucial for analyzing thallium content in various samples, including environmental and biological materials. nih.govresearchgate.net

Q & A

Basic: What synthesis methods are recommended for preparing Thallium(3+) perchlorate, and how can its purity be rigorously characterized?

Methodological Answer:
this compound can be synthesized via neutralization of perchloric acid (HClO₄) with thallium(III) oxide (Tl₂O₃) or hydroxide under controlled conditions. Electrolytic oxidation of thallium(I) salts in perchloric acid media is another validated route . Purity characterization should include:

  • Conductivity measurements to assess dissociation behavior (dissociation constant of ~1.00 in water at 25°C) .
  • X-ray diffraction (XRD) to confirm isomorphism with alkali metal perchlorates and orthorhombic-cubic phase transitions at 285°C .
  • Elemental analysis (e.g., ICP-MS) to verify stoichiometry and detect trace contaminants like chloride, which can interfere with stability studies .

Basic: What analytical techniques are optimal for distinguishing Tl(I) and Tl(III) species in perchlorate-containing aqueous systems?

Methodological Answer:

  • DC Polarography : Tl(I) reduction at the dropping mercury electrode (DME) shows distinct half-wave potentials (e.g., -0.45 V vs. SCE in 50% methanol-water), while Tl(III) requires acidic media for reduction .
  • Spectrofluorimetry : Use selective fluorophores like 2-phenylbenzo[8,9]quinolizino[4,5,6,7-fed]phenanthridinylium perchlorate, which binds Tl(III) with a detection limit of 0.1 µg/mL .
  • Faradaic Impedance : Kinetic parameters (e.g., charge-transfer resistance) differ significantly between Tl(I) and Tl(III) due to oxidation-state-dependent complexation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use local exhaust ventilation and sealed containers to prevent dust/aerosol formation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Avoid skin contact due to Tl(III)'s extreme toxicity (LD₅₀ < 10 mg/kg in mammals) .
  • Decontamination : Clean spills with 5% sodium bicarbonate solution, followed by EDTA rinsing to chelate residual Tl³⁺ .
  • Waste Disposal : Treat waste with sulfide precipitation (e.g., Na₂S) to immobilize Tl(III) before landfill disposal .

Advanced: How can researchers resolve contradictions in reported stability constants (log β) for Tl(III)-perchlorate complexes?

Methodological Answer:
Discrepancies often arise from electrolyte selection. For example:

  • Inert Electrolyte Choice : Avoid perchlorate/nitrate salts, which may complex Tl(III). Use fluoride media (e.g., NaF) as a truly inert electrolyte in polarographic studies .
  • Multi-Technique Validation : Cross-validate log β values using spectrophotometry (UV-Vis at 280 nm for TlCl₂⁺) and potentiometry .
  • Ionic Strength Adjustments : Apply Davies or Specific Ion Interaction Theory (SIT) corrections to account for activity coefficient variations .

Advanced: What experimental approaches elucidate the thermal decomposition kinetics of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss between 430–500°C, where Tl(ClO₄)₃ decomposes to Tl₂O₃ and TlCl. Activation energy (54 kcal/mol) can be derived via Arrhenius plots .
  • Differential Scanning Calorimetry (DSC) : Detect endothermic phase transitions (e.g., orthorhombic-cubic at 285°C) and exothermic decomposition events .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., Cl₂, O₂) to refine decomposition pathways .

Advanced: How does chloride contamination impact electrochemical analysis of Tl(III) in perchlorate matrices, and how can it be mitigated?

Methodological Answer:

  • Interference Mechanism : Chloride forms stable Tl(III)-Cl complexes (e.g., TlCl²⁺, log β = 6.2×10⁴), shifting reduction potentials and distorting polarographic waves .
  • Mitigation Strategies :
    • Pre-Treatment : Add AgNO₃ to precipitate Cl⁻ as AgCl, followed by filtration .
    • Alternative Media : Use fluoride-based electrolytes (e.g., 0.1 M NaF) to suppress Cl⁻ complexation .
    • Standard Additions : Spiking known Tl(III) concentrations into contaminated samples to correct for matrix effects .

Advanced: What methodologies enable speciation analysis of Tl(III) in mixed organic-aqueous solvents (e.g., methanol-water)?

Methodological Answer:

  • AC Polarography : In 50% methanol-water, Tl(I) exhibits a diffusion-controlled reduction peak at -0.75 V, while Tl(III) requires proton-assisted reduction in acidic media (pH < 2) .
  • Cyclic Voltammetry (CV) : Scan rates > 100 mV/s reveal Tl(III)/Tl(I) redox couples, with peak separation indicating kinetic reversibility .
  • Hydride Generation-Atomic Absorption Spectroscopy (HG-AAS) : Reduce Tl(III) to volatile TlH₃ in methanol-rich media for ultrasensitive detection (LOD: 0.01 µg/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.